

Physical and chemical properties of 2-Hydroxy Imipramine-d6.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544

[Get Quote](#)

2-Hydroxy Imipramine-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of **2-Hydroxy Imipramine-d6**, a deuterated metabolite of the tricyclic antidepressant Imipramine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering a consolidated source of technical data, metabolic pathways, and analytical considerations.

Core Physical and Chemical Properties

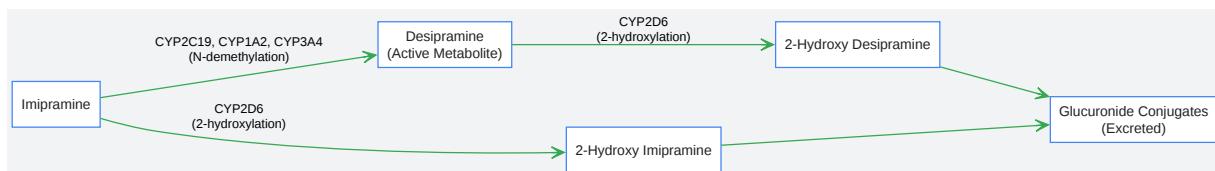
2-Hydroxy Imipramine-d6 is a stable, isotopically labeled form of 2-Hydroxy Imipramine. The deuterium labeling makes it a crucial tool in pharmacokinetic studies and as an internal standard for quantitative analysis of Imipramine and its metabolites.^[1] The following tables summarize the key physical and chemical properties that have been identified from available literature and supplier specifications.

Table 1: General and Physical Properties of **2-Hydroxy Imipramine-d6**

Property	Value	Source(s)
CAS Number	1189880-70-3	[2] [3] [4]
Molecular Formula	C ₁₉ H ₁₈ D ₆ N ₂ O	[3] [5]
Molecular Weight	302.44 g/mol	[3] [5]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Conditions	2-8°C in a refrigerator	[3]
Shipping Conditions	Ambient temperature	[3] [6]

Table 2: Chemical Identifiers and Classifications

Identifier/Classification	Details	Source(s)
Synonyms	5-[3-(Dimethylamino)-d6)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol; 2-Hydroxyimipramine-d6; G 33679-d6	[3]
Chemical Category	Stable Isotope, Metabolite, Impurity, Pharmaceutical Standard, Intermediate, Fine Chemical	[3]
Application	Labeled metabolite of Imipramine, used as a reference standard in analytical method development and validation.	[4]


Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 2-Hydroxy Imipramine is a key step in this process. The major metabolic routes for Imipramine are N-demethylation and hydroxylation.

- N-demethylation: Imipramine is demethylated to its active metabolite, desipramine, primarily by CYP2C19, with minor contributions from CYP1A2 and CYP3A4.[7][8][9]
- Hydroxylation: Both imipramine and its metabolite desipramine undergo hydroxylation. The 2-hydroxylation of imipramine is specifically catalyzed by CYP2D6.[7][8][10]

These hydroxylated metabolites are then often conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body.[7]

Below is a diagram illustrating the primary metabolic pathway of Imipramine leading to the formation of 2-Hydroxy Imipramine.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Imipramine.

Experimental Protocols and Analytical Methods

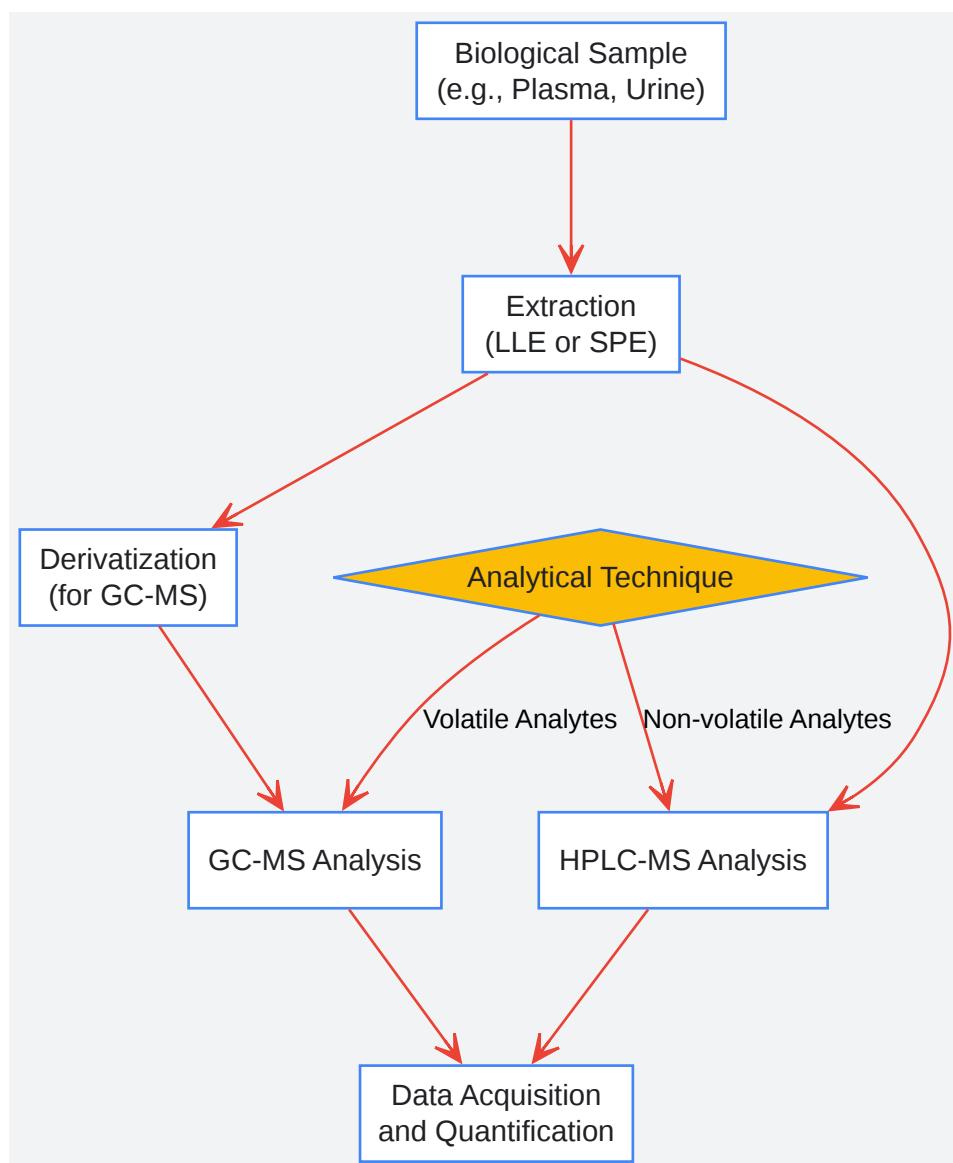
Detailed, step-by-step experimental protocols for the synthesis and analysis of **2-Hydroxy Imipramine-d6** are not readily available in the public domain. However, general methodologies for the analysis of tricyclic antidepressants and their metabolites, including deuterated analogs, can be adapted.

General Synthesis Approach

The synthesis of deuterated compounds like **2-Hydroxy Imipramine-d6** typically involves the introduction of deuterium atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as using deuterated reagents during the synthesis process. For instance, the synthesis of deuterated imipramine has been described involving the use of deuterated precursors. A plausible synthetic route for **2-Hydroxy Imipramine-d6** would involve the synthesis of a deuterated imipramine precursor followed by hydroxylation, or the direct deuteration of 2-Hydroxy Imipramine, though the latter may be less specific.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques for the quantitative analysis of imipramine and its metabolites in biological matrices.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)


GC-MS: This method offers high sensitivity and specificity, particularly when using a deuterated internal standard like **2-Hydroxy Imipramine-d6**.[\[15\]](#)[\[16\]](#) The general workflow for a GC-MS analysis would involve:

- Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.
- Derivatization: To improve the volatility and thermal stability of the analytes for GC analysis, a derivatization step is often necessary.[\[15\]](#)
- GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column.
- MS Detection: The separated components are then introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity.[\[16\]](#)

HPLC: HPLC, often coupled with mass spectrometry (LC-MS), provides a robust and sensitive method for the analysis of these compounds.[\[12\]](#)[\[17\]](#) A general HPLC workflow would include:

- Sample Preparation: Similar to GC-MS, this involves extraction and purification of the analyte from the biological sample.
- Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). The separation is achieved by a mobile phase gradient.
- Detection: Detection can be performed using a UV detector, but for higher sensitivity and specificity, a mass spectrometer is preferred.[12]

The following diagram illustrates a general experimental workflow for the analysis of **2-Hydroxy Imipramine-d6** in a biological sample.

[Click to download full resolution via product page](#)

Caption: General workflow for bioanalysis.

Conclusion

2-Hydroxy Imipramine-d6 is an essential tool for researchers and drug development professionals working with Imipramine. While specific quantitative physical data and detailed experimental protocols are not widely published, this guide provides a comprehensive summary of the available information on its properties and metabolic context. The provided diagrams of the metabolic pathway and a general analytical workflow offer a clear visual representation of these complex processes. Further research and publication of detailed experimental data for this compound would be highly beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy Imipramine-d6 | 1189880-70-3 | Benchchem [benchchem.com]
- 2. 2-Hydroxy Imipramine-d6 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Hydroxy Imipramine-d6 - CAS - 1189880-70-3 | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. theclinivex.com [theclinivex.com]
- 7. ClinPGx [clinpgx.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Hydroxy Imipramine-d6.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564544#physical-and-chemical-properties-of-2-hydroxy-imipramine-d6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com